Bax inhibitor peptide, negative control, is a synthetic peptide designed to serve as a control in experiments evaluating the efficacy of Bax inhibiting peptides. These peptides are derived from the Bax binding domain of the Ku70 protein, which plays a crucial role in regulating apoptosis by inhibiting the pro-apoptotic protein Bax. The negative control variant is specifically engineered to lack the ability to bind or inhibit Bax, thus providing a baseline for comparison in research studies.
Bax inhibitor peptide, negative control, is classified as a synthetic pentapeptide. It is derived from modifications of the original Bax inhibiting peptide sequences, which were designed based on the Ku70 protein's Bax binding domain. The primary purpose of this negative control peptide is to validate experimental results by ensuring that any observed effects on cell survival or apoptosis are due to specific interactions with Bax rather than non-specific peptide effects.
The synthesis of Bax inhibitor peptide, negative control, typically employs solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence while minimizing side reactions.
The molecular structure of the Bax inhibitor peptide, negative control, consists of five amino acids arranged in a specific sequence that does not interact with Bax effectively. The exact sequence may vary but typically includes residues that were altered from the active Bax inhibiting peptides.
The negative control peptide does not engage in significant chemical reactions with Bax or other cellular components due to its modified structure. Its primary function is to act as a baseline comparator in assays assessing Bax inhibition.
The negative control peptide operates by failing to bind to Bax or influence its activity. This lack of interaction allows researchers to discern whether changes in cell viability are due to true inhibition by other peptides or merely due to experimental variability.
Bax inhibitor peptide, negative control, finds applications primarily in scientific research focused on apoptosis and cell survival studies. It serves as an essential tool for:
Apoptosis, or programmed cell death, is a physiological process essential for tissue homeostasis, development, and elimination of damaged cells. The mitochondrial apoptotic pathway is governed by the Bcl-2 protein family, where Bax (Bcl-2-associated X protein) acts as a critical executioner. Upon activation, Bax undergoes conformational changes that enable its translocation to the mitochondrial outer membrane (MOM), where it oligomerizes to form pores. This process, termed mitochondrial outer membrane permeabilization (MOMP), facilitates cytochrome c release and caspase activation, culminating in cell death [1] [3]. Dysregulated Bax activation contributes to pathological cell loss in neurodegeneration, ischemic injury, and chemotherapy-induced toxicity, making it a high-priority therapeutic target [3] [7].
The Bcl-2 family comprises three functional classes that dynamically regulate apoptosis:
Bax exists in an inactive cytosolic conformation under homeostatic conditions. Stress signals trigger BH3-only proteins to bind Bax at its N-terminal trigger site (α1/α6 helices), inducing conformational changes that expose its membrane-binding domain (α9 helix). This enables Bax insertion into the MOM, oligomerization, and pore formation [3] [7]. Anti-apoptotic proteins inhibit this process by directly binding and sequestering Bax or BH3-only activators [1].
Table 1: Bcl-2 Protein Family Classification and Functions
Class | Key Members | Mechanism of Action |
---|---|---|
Anti-apoptotic | Bcl-2, Mcl-1 | Bind and sequester Bax/Bak or BH3-only proteins |
BH3-only proteins | Bim, Bid | Activate Bax/Bak; neutralize anti-apoptotic Bcl-2 |
Effector proteins | Bax, Bak | Form mitochondrial pores to induce MOMP |
Bax activation is a multi-step process governed by discrete structural rearrangements:
Conformational Activation
Inactive Bax folds into a compact globular structure (PDB: 1F16) stabilized by hydrophobic interactions. Key domains include:
BH3-only binding at the trigger site displaces α9 from the hydrophobic groove, exposing Bax’s membrane anchor. This permits translocation to the MOM, where α9 inserts into the lipid bilayer. Subsequent unfolding of the α1–α2 loop and α2 helix enables Bax dimerization/oligomerization [2] [7].
Regulatory Binding Sites
Beyond the trigger site, Bax activity is modulated by:
Table 2: Key Structural Elements in Bax Activation
Domain | Structural Elements | Role in Activation |
---|---|---|
N-terminal trigger | α1, α6 helices | BH3-only protein binding; initiates unfolding |
Hydrophobic groove | α3-α5 helices | Sequesters α9 helix in inactive state |
α1–α2 loop | Flexible loop | Exposes 6A7 epitope upon activation |
C-terminal anchor | α9 helix | Inserts into mitochondrial membrane |
Allosteric BAI-site | Junction of α3, α4, α5, α6 | Binds inhibitors (e.g., BAI1, Eltrombopag) |
Ku70 as an Endogenous Bax Inhibitor
The DNA repair protein Ku70 moonlights as a direct Bax inhibitor. Its Bax-binding domain (amino acids 578–583 in human Ku70) interacts with Bax’s α1-α2 loop and α5-α6 helices, preventing Bax conformational activation and mitochondrial translocation [1] [4]. This binding:
Design of Bax-Inhibiting Peptides (BIPs)
BIPs are cell-penetrating peptides (CPPs) derived from Ku70’s Bax-binding domain. The prototype BIP-V5 (sequence: VPMLK) mimics Ku70’s interaction interface with Bax. Unlike cationic CPPs (e.g., TAT), BIPs show low toxicity and enter cells via receptor-mediated endocytosis, reaching intracellular concentrations of ~6 µM at extracellular doses of 750 µM [1] [4].
The Negative Control Peptide: Mechanism and Utility
The negative control peptide IPMIK (CAS 1315378-74-5) is a scrambled version of BIP-V5 with identical amino acid composition (Ile-Pro-Met-Ile-Lys) but randomized sequence. Key properties include:
Table 3: Comparison of BIP-V5 and Negative Control Peptide
Property | BIP-V5 (VPMLK) | Negative Control (IPMIK) |
---|---|---|
Sequence | VPMLK | IPMIK |
Molecular formula | C₂₈H₅₂N₆O₆S | C₂₈H₅₂N₆O₆S |
Molecular weight | 600.82 g/mol | 600.82 g/mol |
Bax binding | Yes (IC₅₀ ~10–50 µM) | No |
Anti-apoptotic activity | Confirmed in vitro | Absent |
Solubility | Soluble to 1 mg/mL in H₂O | Soluble to 1 mg/mL in H₂O |
IPMIK serves critical experimental roles:
In Alzheimer’s and ischemic injury models, IPMIK-treated cells show no protection from Bax-mediated death, confirming that BIP activity requires precise sequence alignment with Ku70’s Bax-binding domain [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: